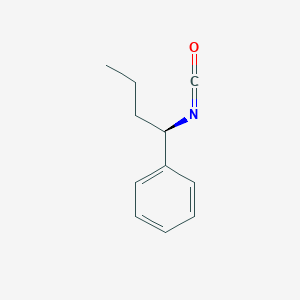![molecular formula C9H10N2 B13918347 5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
5-ethyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with an ethyl group attached to the fifth position of the pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolopyridine core followed by the introduction of the ethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminopyridine and ethyl acetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
5-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of halogenated or alkylated pyrrolopyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 5-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group at the fifth position.
5-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of an ethyl group at the fifth position.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom at the fifth position.
Uniqueness
5-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
5-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h3-6H,2H2,1H3,(H,10,11) |
InChI 键 |
QJJVKDGZMAMJAS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C2C(=C1)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
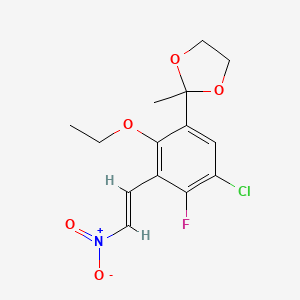
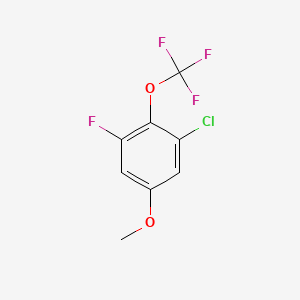
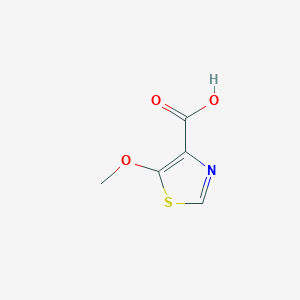
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
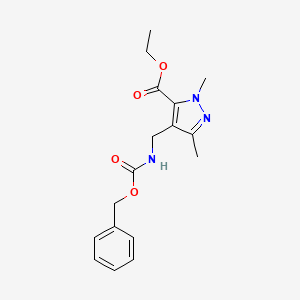
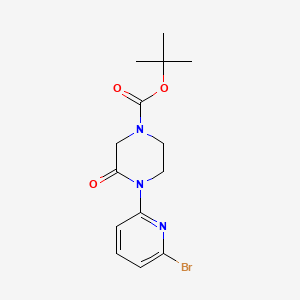
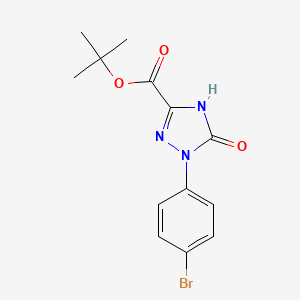
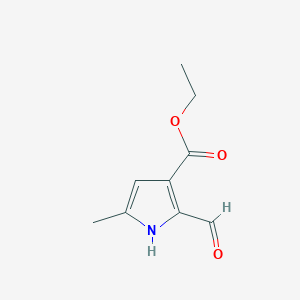
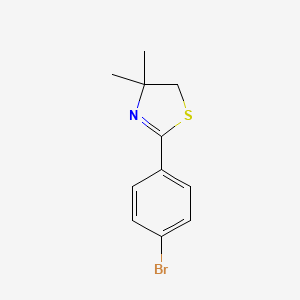
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
